3-Chloro-6-(2-methyl-1H-imidazol-1-YL)pyridazine
Overview
Description
3-Chloro-6-(2-methyl-1H-imidazol-1-YL)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a chlorine atom at the third position and a 2-methyl-1H-imidazol-1-yl group at the sixth position
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which include 3-chloro-6-(2-methyl-1h-imidazol-1-yl)pyridazine, have a broad range of biological activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways, leading to their broad range of biological activities .
Pharmacokinetics
The compound is a solid at room temperature, suggesting it may have certain physical and chemical properties that could influence its bioavailability .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
The compound is stable at room temperature , suggesting it may have certain environmental stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-(2-methyl-1H-imidazol-1-YL)pyridazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-chloropyridazine and 2-methylimidazole.
Nucleophilic Substitution Reaction: The 3-chloropyridazine undergoes a nucleophilic substitution reaction with 2-methylimidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (around 100-120°C) to facilitate the substitution.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.
Types of Reactions:
Substitution Reactions: The chlorine atom at the third position can be replaced by various nucleophiles, leading to a wide range of derivatives.
Oxidation and Reduction: The imidazole ring can undergo oxidation or reduction reactions, altering the electronic properties of the compound.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alcohols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products:
Substituted Derivatives: Depending on the nucleophile used, various substituted pyridazine derivatives can be obtained.
Oxidized or Reduced Products: Oxidation or reduction of the imidazole ring leads to different oxidation states and functional groups.
Chemistry:
Building Block: Used as a building block in the synthesis of more complex heterocyclic compounds.
Ligand: Acts as a ligand in coordination chemistry, forming complexes with transition metals.
Biology and Medicine:
Pharmacophore: The compound serves as a pharmacophore in the design of drugs targeting specific enzymes or receptors.
Antimicrobial Agent: Exhibits potential antimicrobial activity against various bacterial and fungal strains.
Industry:
Material Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Catalysis: Functions as a catalyst or catalyst precursor in organic synthesis.
Comparison with Similar Compounds
- 3-Chloro-6-(1H-imidazol-1-yl)pyridazine
- 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine
- 3-Chloro-6-(2-ethyl-1H-imidazol-1-yl)pyridazine
Comparison:
- Structural Differences: The position and type of substituents on the imidazole ring can significantly affect the chemical and biological properties of these compounds.
- Unique Properties: 3-Chloro-6-(2-methyl-1H-imidazol-1-YL)pyridazine is unique due to the presence of the 2-methyl group, which can influence its steric and electronic properties, potentially enhancing its activity in certain applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
3-chloro-6-(2-methylimidazol-1-yl)pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c1-6-10-4-5-13(6)8-3-2-7(9)11-12-8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTWDBZNRRDAFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30507299 | |
Record name | 3-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30507299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75792-66-4 | |
Record name | 3-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30507299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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